molecular formula C13H16N4O3S B127439 N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide CAS No. 6092-18-8

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide

Cat. No.: B127439
CAS No.: 6092-18-8
M. Wt: 308.36 g/mol
InChI Key: LLJDJQYGZBQFIF-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-8(11-3-4-20-13(19)21-11)17(7-18)6-10-5-15-9(2)16-12(10)14/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJDJQYGZBQFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C2CCOC(=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859949
Record name N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[(1Z)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6092-18-8
Record name N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-N-[1-(2-oxo-1,3-oxathi-4-ylidene)ethyl]formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6092-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycotiamine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCOTIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT8753F8R9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide can be synthesized through a multi-step process involving the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with 2-oxo-1,3-oxathiane-4-carboxylic acid. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of cycotiamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison:

This compound stands out due to its specific application in inhibiting DNA replication and its potential use in treating autoimmune diseases, making it a valuable compound in both research and therapeutic contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide
Reactant of Route 2
Reactant of Route 2
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide

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